molecular formula C19H22ClN3O B4423078 4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide

4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide

Cat. No.: B4423078
M. Wt: 343.8 g/mol
InChI Key: HIZFJSWNUJAJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the chlorophenyl and dimethylphenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of advanced technologies, such as flow microreactor systems, can enhance the sustainability and versatility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be catalyzed by bases or acids, depending on the nature of the nucleophile and the leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile involved.

Scientific Research Applications

4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to specific physiological effects. The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide
  • This compound
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern on the piperazine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-10-15(2)12-17(11-14)21-19(24)23-8-6-22(7-9-23)18-5-3-4-16(20)13-18/h3-5,10-13H,6-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZFJSWNUJAJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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